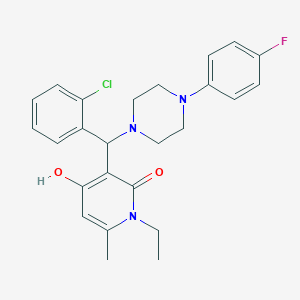
3-((2-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H27ClFN3O2 and its molecular weight is 455.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((2-chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, with the CAS number 897734-39-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
The molecular formula of the compound is C25H27ClFN3O2, with a molecular weight of 455.9 g/mol. The structure includes a piperazine moiety and various aromatic groups, which are often associated with diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 897734-39-3 |
| Molecular Formula | C25H27ClFN3O2 |
| Molecular Weight | 455.9 g/mol |
Antidepressant Effects
Research indicates that compounds with similar piperazine structures often exhibit antidepressant activity. A study evaluating various piperazine derivatives found that modifications at the aromatic rings significantly influenced their binding affinity to serotonin receptors (5-HT) and dopamine receptors (D2), suggesting potential antidepressant properties for this compound due to its structural similarity .
Antipsychotic Properties
The compound's structure suggests it may interact with neurotransmitter systems involved in psychotic disorders. In vitro assays have demonstrated that related compounds can act as antagonists at dopamine D2 receptors, which are a common target for antipsychotic medications. This could imply that our compound may possess similar antipsychotic effects .
Antimicrobial Activity
Several studies have reported antimicrobial properties for piperazine derivatives. For instance, compounds structurally related to the one have shown efficacy against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism often involves disrupting bacterial cell membranes or inhibiting key enzymes .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may modulate serotonin and dopamine receptors, influencing mood and behavior.
- Enzyme Inhibition : Similar compounds have been shown to inhibit phospholipase A2 enzymes, which can affect inflammatory responses and cellular signaling pathways .
- Membrane Disruption : Antimicrobial activity may arise from the ability to disrupt bacterial membranes, leading to cell lysis.
Case Study 1: Antidepressant Activity
In a controlled study involving animal models, a derivative of this compound was administered to assess its antidepressant-like effects using the forced swim test (FST). Results indicated a significant reduction in immobility time compared to control groups, suggesting an antidepressant effect mediated through serotonergic pathways .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of piperazine derivatives against multi-drug resistant Staphylococcus aureus. The tested compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, underscoring its potential as a therapeutic agent against resistant strains .
特性
IUPAC Name |
3-[(2-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClFN3O2/c1-3-30-17(2)16-22(31)23(25(30)32)24(20-6-4-5-7-21(20)26)29-14-12-28(13-15-29)19-10-8-18(27)9-11-19/h4-11,16,24,31H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYNYOJZPMZWHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=C(C=C4)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














